molecular formula C6H14O6 B1197955 D-Talitol CAS No. 5552-13-6

D-Talitol

Cat. No.: B1197955
CAS No.: 5552-13-6
M. Wt: 182.17 g/mol
InChI Key: FBPFZTCFMRRESA-KAZBKCHUSA-N
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Description

D-Talitol: , also known as D-Altritol, is a hexitol, which means it is a six-carbon sugar alcohol. It is a naturally occurring compound found in various plants and microorganisms. This compound is known for its sweet taste and is often used as a non-nutritive sweetener. It has a molecular formula of C6H14O6 and a molecular weight of 182.17 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: : D-Talitol can be synthesized through the reduction of D-psicose. This process involves the use of reducing agents such as sodium borohydride or catalytic hydrogenation. The reaction typically occurs under mild conditions, with the temperature maintained at around 25-30°C .

Industrial Production Methods: : Industrial production of this compound often involves the bioconversion of D-psicose using microorganisms such as Mucoraceae fungi. This method is advantageous due to its high yield and environmentally friendly nature. The bioconversion process involves the reduction of D-psicose to this compound, followed by purification steps to isolate the final product .

Chemical Reactions Analysis

Types of Reactions: : D-Talitol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry: : D-Talitol is used as a precursor in the synthesis of other optically active compounds. It is also employed in various chemical reactions to study the behavior of hexitols under different conditions .

Biology: : In biological research, this compound is used to study metabolic pathways involving sugar alcohols. It serves as a model compound to understand the enzymatic conversion of hexitols in microorganisms .

Medicine: It is also being investigated for its role in promoting gut health by acting as a prebiotic .

Industry: : In the food industry, this compound is used as a non-nutritive sweetener in various products. It is also employed in the production of pharmaceuticals and cosmetics due to its stability and non-toxic nature .

Mechanism of Action

D-Talitol exerts its effects primarily through its interaction with specific enzymes and metabolic pathways. In the human body, it is not metabolized by oral bacteria, which makes it beneficial for dental health as it does not contribute to tooth decay. Additionally, this compound acts as a prebiotic, promoting the growth of beneficial gut bacteria. The exact molecular targets and pathways involved in these effects are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : this compound is unique due to its specific metabolic pathways and its ability to act as a prebiotic. Unlike other sugar alcohols, it is not metabolized by oral bacteria, making it particularly beneficial for dental health. Its role in promoting gut health also sets it apart from other similar compounds .

Properties

IUPAC Name

(2R,3S,4R,5R)-hexane-1,2,3,4,5,6-hexol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4-,5-,6+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBPFZTCFMRRESA-KAZBKCHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H]([C@H]([C@@H](CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White powder.
Record name Altritol
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CAS No.

643-03-8, 5552-13-6
Record name D-Altritol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=643-03-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Altritol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005552136
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-Altritol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000643038
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-ALTRITOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83BXR29EKJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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